![molecular formula C16H15NO3 B12855227 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxazolidinone ring. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of the corresponding β-amino alcohols with C1-building blocks like phosgene and its derivatives . This method often requires toxic reagents and the pre-construction of the key stereocenter of the β-amino alcohols.
Another efficient synthetic route involves the enantioselective hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed asymmetric hydrogenation . This method provides excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a variety of substrates, bearing a range of functional groups and useful motifs .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- typically involves large-scale chemical synthesis using the aforementioned methods. The enantioselective hydrogenation method is particularly favored due to its high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- involves the inhibition of protein synthesis by acting on the ribosomal 50S subunit of bacteria. This prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial growth . The compound targets specific molecular pathways involved in bacterial protein synthesis, making it effective against multidrug-resistant Gram-positive pathogens .
Comparison with Similar Compounds
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
Linezolid: The first approved drug containing an oxazolidinone ring as the pharmacophore group.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18) |
InChI Key |
VQCJOIWRPLJWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


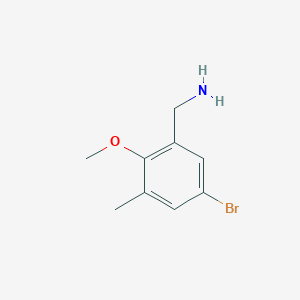
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
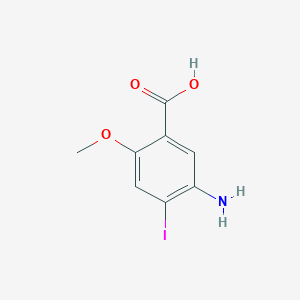
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
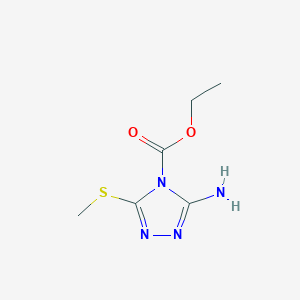
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)
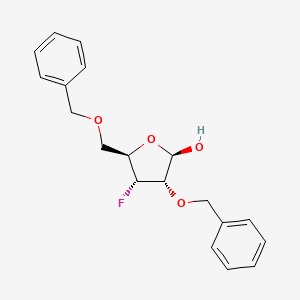
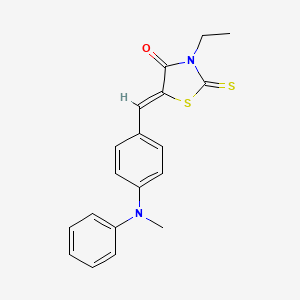
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
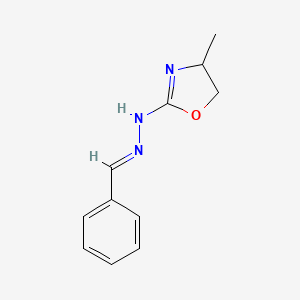
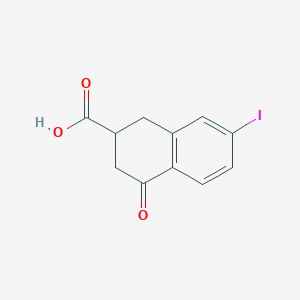
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
